molecular formula C13H18N2O6 B3956163 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide

Cat. No. B3956163
M. Wt: 298.29 g/mol
InChI Key: RHWATJCADZAJKY-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide, also known as DMNM-4, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also activates certain signaling pathways that promote cell survival and inhibit cell death.
Biochemical and Physiological Effects
4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been found to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. It has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area of interest is its potential as a treatment for neurodegenerative diseases, which could involve further studies on its mechanism of action and potential side effects. Additionally, further research is needed to explore its potential applications in other areas, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, 4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

4,5-dimethoxy-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential as a neuroprotective agent, anti-inflammatory agent, and anti-cancer agent.

properties

IUPAC Name

4,5-dimethoxy-N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-8(7-19-2)14-13(16)9-5-11(20-3)12(21-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWATJCADZAJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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